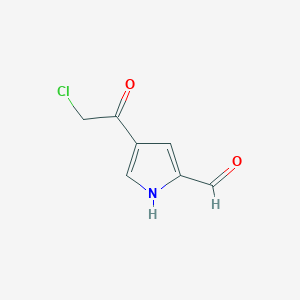

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

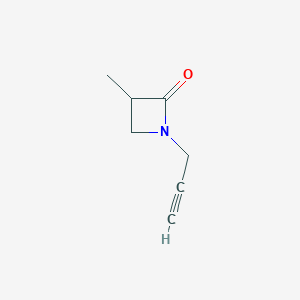

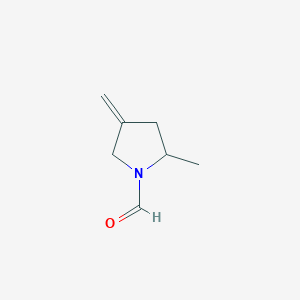

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-2-carbaldehyde, such as 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, can be achieved through various synthetic routes. For instance, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized from commercially available materials, indicating a method that might be adaptable for our compound of interest (Deliomeroglu, Lynch, & Sessler, 2014). Furthermore, a study on the synthesis of related pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation provides insights into innovative synthetic methodologies that could be applicable (Wu et al., 2018).

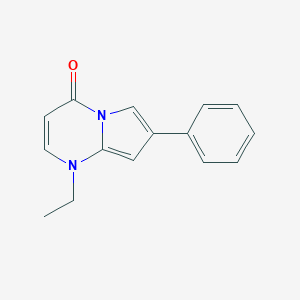

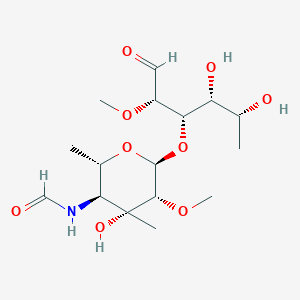

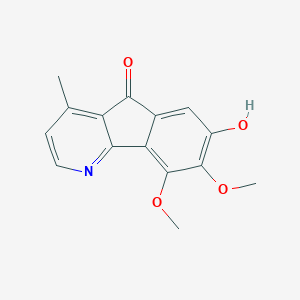

Molecular Structure Analysis

The molecular and crystal structures of derivatives of pyrrole-2-carbaldehyde have been extensively studied. For example, the study on hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole reveals the significance of hydrogen bonding in determining the crystal structure and stability of these compounds, which is relevant for understanding the structural behavior of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (Senge & Smith, 2005).

Chemical Reactions and Properties

The chemical reactivity of 1H-pyrrole-2-carbaldehyde derivatives highlights their versatility in organic synthesis. For instance, the chloromethylation of pyrroles containing electron-withdrawing groups demonstrates the potential for functional group transformations, offering insights into the chemical reactions that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde might undergo (Barker & Bahia, 1990).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and boiling point is crucial for the application of these compounds in synthesis. While specific data on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not directly available, research on related compounds provides a foundation for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in synthesis. Studies focusing on the synthesis and reactivity of similar compounds offer valuable information on potential chemical transformations and interactions (Misra et al., 2007).

Aplicaciones Científicas De Investigación

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

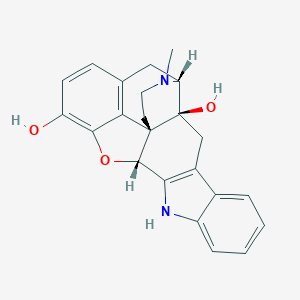

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : Indole-based compounds, which can be synthesized from “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde”, are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study provided an overview on recent applications of indole in the multicomponent reactions for the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .

-

Synthesis of Lidocaine

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of lidocaine, a common local anesthetic and antiarrhythmic drug .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The study provided an overview on the use of chloroacetyl chloride in the synthesis of lidocaine .

-

Production of Herbicides

- Field : Agrochemistry

- Application : The major use of chloroacetyl chloride, a related compound, is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

-

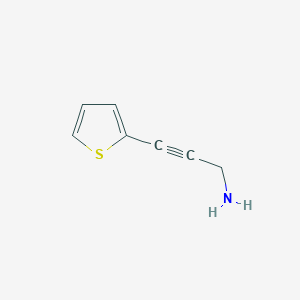

Acetylation of Primary Amines and Amino Acids

- Field : Organic Chemistry

- Application : Acetyl chloride, a related compound, is used for the efficient acetylation of primary amines and amino acids in environmentally benign brine solution .

- Method : Primary amine or amino acid (in acetone solution or neat substrate in case of water soluble amines) was added to brine (1 g of sodium chloride in 3 ml water) containing sodium acetate. Then, 1.1 equivalents of acetyl chloride in acetone (1:1) was added drop-wise with stirring .

- Results : This methodology represents the first efficient use of this most reactive but cheap acetylating agent to acetylate amines in excellent yields in aqueous medium .

-

Synthesis of Phenacyl Chloride

- Field : Organic Chemistry

- Application : Some chloroacetyl chloride, a related compound, is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Phenacyl chloride is synthesized in a Friedel-Crafts acylation of benzene, with an aluminium chloride catalyst .

Propiedades

IUPAC Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVCSBMHJIMXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376964 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

115027-23-1 | |

| Record name | 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.